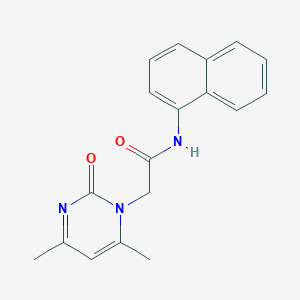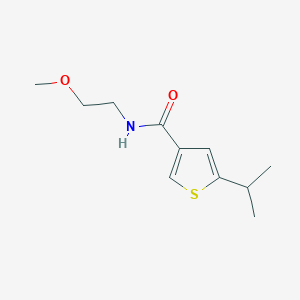![molecular formula C12H12N2O3S2 B4850989 methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4850989.png)
methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate
Descripción general
Descripción
Methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as MTACT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate exerts its biological activity through the inhibition of enzymes involved in the biosynthesis of inflammatory mediators and tumor growth. It also exhibits antiviral activity by inhibiting viral replication.
Biochemical and Physiological Effects:
methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several advantages for lab experiments, including its high potency and selectivity. However, it also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate could focus on its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies could investigate the optimal dosage and administration of methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate for maximum efficacy and minimal toxicity. The development of more efficient synthesis methods and the exploration of novel derivatives of methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate could also be areas of future research.
In conclusion, methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate is a chemical compound with significant potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate could lead to the development of new treatments for various diseases.
Aplicaciones Científicas De Investigación
Methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate has also been investigated as a potential drug candidate for the treatment of cancer and viral infections.
Propiedades
IUPAC Name |
methyl 3-(thiophen-2-ylmethylcarbamoylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-17-11(15)10-9(4-6-19-10)14-12(16)13-7-8-3-2-5-18-8/h2-6H,7H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBBRCLYSSCJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(thiophen-2-ylmethyl)carbamoyl]amino}thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4850913.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B4850927.png)
![4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzamide](/img/structure/B4850935.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4850942.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4850943.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-isopropoxypropyl)thiourea](/img/structure/B4850948.png)

![N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4850964.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4850976.png)
![N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4850978.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4850980.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850986.png)

